molecular formula C7H4BrF2NO B15352179 (E)-5-Bromo-2,4-difluorobenzaldehyde oxime

(E)-5-Bromo-2,4-difluorobenzaldehyde oxime

Cat. No.: B15352179
M. Wt: 236.01 g/mol
InChI Key: DJAJXNDTZMMOAJ-QDEBKDIKSA-N
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Description

(E)-5-Bromo-2,4-difluorobenzaldehyde oxime is a halogenated aromatic oxime with the molecular formula C₇H₄BrF₂NO (MW: 248.02 g/mol). It is derived from its aldehyde precursor, 5-bromo-2,4-difluorobenzaldehyde (CAS: 473416-91-0; MW: 221 g/mol), through condensation with hydroxylamine. The compound features a bromine atom at position 5 and fluorine atoms at positions 2 and 4 on the benzene ring, which confer unique electronic and steric properties. Its (E)-isomer is stabilized by intramolecular hydrogen bonding and substituent orientation. This oxime is of interest in organic synthesis, particularly as a precursor for heterocyclic compounds and bioactive molecules .

Properties

Molecular Formula

C7H4BrF2NO

Molecular Weight

236.01 g/mol

IUPAC Name

(NE)-N-[(5-bromo-2,4-difluorophenyl)methylidene]hydroxylamine

InChI

InChI=1S/C7H4BrF2NO/c8-5-1-4(3-11-12)6(9)2-7(5)10/h1-3,12H/b11-3+

InChI Key

DJAJXNDTZMMOAJ-QDEBKDIKSA-N

Isomeric SMILES

C1=C(C(=CC(=C1Br)F)F)/C=N/O

Canonical SMILES

C1=C(C(=CC(=C1Br)F)F)C=NO

Origin of Product

United States

Scientific Research Applications

(E)-5-Bromo-2,4-difluorobenzaldehyde oxime has several scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: It is used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which (E)-5-Bromo-2,4-difluorobenzaldehyde oxime exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with microbial cell membranes, disrupting their integrity. In anticancer applications, it may inhibit specific enzymes or pathways involved in cancer cell proliferation.

Molecular Targets and Pathways:

  • Antimicrobial Activity: Targets microbial cell membranes.

  • Anticancer Activity: Inhibits enzymes or pathways involved in cancer cell growth.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
(E)-5-Bromo-2,4-difluorobenzaldehyde oxime Br (C5), F (C2, C4), oxime C₇H₄BrF₂NO 248.02 Electron-withdrawing substituents enhance stability and reactivity .
3-Bromo-4-hydroxy-5-methoxybenzaldehyde oxime Br (C3), OH (C4), OCH₃ (C5) C₈H₈BrNO₃ 246.06 Electron-donating groups (OH, OCH₃) increase solubility in polar solvents .
O-Methyl-(E)-5-bromo-2,3-difluorobenzaldehyde oxime Br (C5), F (C2, C3), OCH₃ C₈H₆BrF₂NO 260.04 Methoxy group alters steric hindrance and reaction pathways .
(E)-2,4-Dimethoxy-6-(4-methoxystyryl)benzaldehyde oxime (NI-ST-05) OCH₃ (C2, C4, styryl) C₁₈H₁₉NO₃ 297.35 Extended conjugation and methoxy groups enhance UV absorption .

Key Insights :

  • Substituent Effects : Electron-withdrawing groups (Br, F) in the target compound increase electrophilicity at the aldehyde group, facilitating nucleophilic oxime formation compared to electron-donating substituents (e.g., OCH₃ in NI-ST-05) .
  • Steric Considerations : The 2,4-difluoro substitution in the target compound reduces steric hindrance compared to 2,3-difluoro analogs (e.g., O-Methyl-(E)-5-bromo-2,3-difluorobenzaldehyde oxime), enabling easier crystal packing .

Spectroscopic and Crystallographic Data

  • NMR/IR : The target compound's ¹H NMR would show deshielded aromatic protons (δ 7.5–8.5 ppm) due to electron-withdrawing groups. IR spectra would feature a strong C=N stretch near 1640 cm⁻¹, comparable to other oximes .
  • Crystal Packing : While direct data is unavailable, related compounds (e.g., 2-bromo-5-fluorobenzaldehyde) exhibit Br⋯F interactions (3.18–3.37 Å) and π-stacking (centroid distances ~3.87 Å), suggesting similar behavior in the oxime .

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